4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridinone core, an azetidine ring, and a sulfonyl group attached to a fluorinated phenyl ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethylpyridine and a suitable carbonyl compound.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction. This step may involve the use of azetidine precursors and specific catalysts to facilitate ring closure.
Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced through a sulfonylation reaction. This involves reacting the fluorinated phenyl ring with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the azetidine derivative with the pyridinone core. This can be achieved through an etherification reaction, where the hydroxyl group of the pyridinone reacts with the azetidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyridinone core.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorinated phenyl ring may participate in nucleophilic aromatic substitution reactions, given the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the ethoxy group or the pyridinone core.
Reduction: Reduced forms of the sulfonyl group, such as sulfides.
Substitution: Substituted derivatives of the fluorinated phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential use as a drug candidate, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases where the sulfonyl and azetidine moieties play a crucial role.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one likely involves interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, while the azetidine ring could facilitate binding to biological macromolecules. The fluorinated phenyl ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 4-((1-((4-chlorophenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one stands out due to the presence of the ethoxy and fluorine substituents. These groups may enhance its chemical reactivity and biological activity, making it a more versatile and potent compound for various applications.
Properties
IUPAC Name |
4-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-4-25-17-6-5-15(9-16(17)19)27(23,24)21-10-14(11-21)26-13-7-12(2)20(3)18(22)8-13/h5-9,14H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWDMXPOVGGXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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